Cas no 133-11-9 (Phenyl 4-Aminosalicylate)

Phenyl 4-Aminosalicylate Propiedades químicas y físicas
Nombre e identificación
-
- Phenyl 4-amino-2-hydroxybenzoate
- 4-Amino-2-hydroxybenzoic acid phenyl ester
- Phenyl 4-Aminosalicylate
- Phenyl-4-aminosalicylate
- 4-Amino-2-hydroxy-benzoesaeure-phenylester
- 4-amino-2-hydroxy-benzoic acid phenyl ester
- p-Aminosalol
- Phenyl-4-aminosalicy
- phenyl-p-aminosalicylate
- Phenyl-PAS-Tebamin
- Pheny-PAS-Tebamin
- Tebamin
- Tebanyl
- Fenamisal
- NSC-40144
- PHENYL PAS
- TIMTEC-BB SBB000692
- SPBio_000458
- KBio2_001809
- F19835
- PHENYL AMINOSALICYLATE [MI]
- SR-01000363421-1
- Fenamisal [INN]
- NCGC00095933-02
- Tebamyn
- AB00053247_02
- SCHEMBL194250
- Spectrum_001329
- Phenyl aminosalicylate (USAN)
- KBio1_001932
- CHEMBL1200868
- KBioGR_001273
- phenyl-aminosalicylate
- PHENYL AMINOSALICYLATE [ORANGE BOOK]
- Spectrum4_000717
- para-aminosalicylic acid phenyl ester
- Salicyclic acid, phenyl ester
- FENAMISAL (MART.)
- PAS-Tebamin
- Spectrum2_000439
- KBio2_006945
- Salicylic acid, 4-amino-, phenyl ester
- Spectrum3_000877
- EINECS 205-092-8
- Q27195393
- FENAMISAL [MART.]
- FR 7
- Pharmakon1600-00305025
- NS00024266
- Pheny-Pas-Tebamin (TN)
- BSPBio_002553
- NCGC00095933-01
- BRD-K73157543-001-03-3
- phenyl 4-amino-2-hydroxy-benzoate
- Phenyl p-aminosalicylate
- Fenamisalum (INN-Latin)
- DTXSID7021994
- KBio2_004377
- FENAMISAL [WHO-DD]
- 133-11-9
- PHENYL AMINOSALICYLATE
- Fenamisalum [INN-Latin]
- Benzoic acid, 4-amino-2-hydroxy-, phenyl ester
- NSC40144
- NCGC00095933-04
- AC-19340
- Phenyl aminosalicylate [USAN]
- Fenamisal; NSC 40144; PAS-Tebamin
- NSC755837
- Spectrum5_001125
- DTXCID201994
- Tebamin-Leo
- Tox21_111538
- 52936SIP7V
- KBio3_002053
- HMS2091C03
- p-Aminosalicylic acid, phenyl ester
- SBI-0052877.P003
- UNII-52936SIP7V
- Salicyclic acid, 4-amino-, phenyl ester
- AKOS015963404
- Oprea1_625699
- CHEBI:114203
- KBioSS_001809
- SR-01000363421-2
- CCG-39964
- SpecPlus_000892
- Fenamisalum
- SB80012
- D05460
- MFCD00007788
- Fenamisal (INN)
- NSC-755837
- Tox21_111538_1
- BRD-K73157543-001-02-5
- CAS-133-11-9
- SR-01000363421
- FT-0631771
- DB06807
- DNVVZWSVACQWJE-UHFFFAOYSA-N
- SPECTRUM305025
- AS-66998
- EN300-18532289
- NSC 40144
- DivK1c_006988
- BRD-K73157543-001-04-1
- Phenyl4-aminosalicylate
- STL477797
- SY287601
- DB-005471
- 205-092-8
-
- MDL: MFCD00007788
- Renchi: 1S/C13H11NO3/c14-9-6-7-11(12(15)8-9)13(16)17-10-4-2-1-3-5-10/h1-8,15H,14H2
- Clave inchi: DNVVZWSVACQWJE-UHFFFAOYSA-N
- Sonrisas: C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)N)O
Atributos calculados
- Calidad precisa: 229.07400
- Masa isotópica única: 229.07389321g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 3
- Complejidad: 263
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: 12
- Superficie del Polo topológico: 72.6Ų
- Carga superficial: 0
- Xlogp3: nothing
Propiedades experimentales
- Denso: 1.2084 (rough estimate)
- Punto de fusión: 147-152 ºC
- Punto de ebullición: 371.13°C (rough estimate)
- índice de refracción: 1.5500 (estimate)
- PSA: 72.55000
- Logp: 2.77480
Phenyl 4-Aminosalicylate Información de Seguridad
Phenyl 4-Aminosalicylate Datos Aduaneros
- Código HS:2922509090
- Datos Aduaneros:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Phenyl 4-Aminosalicylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AA48381-5g |
Phenyl 4-amino-2-hydroxybenzoate |
133-11-9 | 98% | 5g |
$995.00 | 2024-04-20 | |
A2B Chem LLC | AA48381-250mg |
Phenyl 4-amino-2-hydroxybenzoate |
133-11-9 | 98% | 250mg |
$120.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1003913-1g |
phenyl 4-amino-2-hydroxybenzoate |
133-11-9 | 95% | 1g |
$300 | 2025-02-20 | |
TRC | P309020-2.5g |
Phenyl 4-Aminosalicylate |
133-11-9 | 2.5g |
$ 1477.00 | 2023-09-06 | ||
eNovation Chemicals LLC | Y1003913-1g |
phenyl 4-amino-2-hydroxybenzoate |
133-11-9 | 95% | 1g |
$300 | 2024-07-24 | |
1PlusChem | 1P0011Y5-250mg |
Benzoic acid, 4-amino-2-hydroxy-, phenyl ester |
133-11-9 | 98% | 250mg |
$125.00 | 2025-02-18 | |
A2B Chem LLC | AA48381-1g |
Phenyl 4-amino-2-hydroxybenzoate |
133-11-9 | 98% | 1g |
$235.00 | 2024-04-20 | |
TRC | P309020-250mg |
Phenyl 4-Aminosalicylate |
133-11-9 | 250mg |
$ 184.00 | 2023-09-06 | ||
Enamine | EN300-18532289-0.05g |
phenyl 4-amino-2-hydroxybenzoate |
133-11-9 | 0.05g |
$2755.0 | 2023-09-18 | ||
1PlusChem | 1P0011Y5-5g |
Benzoic acid, 4-amino-2-hydroxy-, phenyl ester |
133-11-9 | 98% | 5g |
$1034.00 | 2025-02-18 |
Phenyl 4-Aminosalicylate Literatura relevante
-
1. 740. 4-Aminosalicylic acid and its derivatives. Part III. Some reactions of 2-acetoxy-4-nitrobenzoyl chloride and the synthesis of some aryl esters of 4-aminosalicylic acidP. R. Banerjea,D. J. Drain,K. H. Overton,D. E. Seymour J. Chem. Soc. 1952 3861
-
2. Lewis acid-catalysed reactions of 2,2,2-trichloroethyl 6-diazopenicillanate and imines: rearrangements of spiro-6-aziridine- and spiro-6-oxirane-penicillanates. X-Ray crystal structures of (3S,6′S]-2,2,2-trichloroethyl 3-[4-nitrophenyl)-1-phenylspiro[aziridine-2,6′-penicillanate] and (3S,7aR)-2,2,2-trichloroethyl 2,3,5,7a-tetrahydro-7-methoxy-2,2-dimethyl-6-(4-nitrophenyl)-5-oxopyrrolo[2,1-b]thiazole-3-carboxylateVincent J. Jephcote,D. Ivor John,David J. Williams J. Chem. Soc. Perkin Trans. 1 1986 2195
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3. Activation parameters and mechanism of the deamination of N-substituted quinone monoimines and di-iminesUlrich Nickel,Walther Jaenicke J. Chem. Soc. Perkin Trans. 2 1980 1601
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Will J. Humenny,Stefan Mitzinger,Chhatra B. Khadka,Bahareh Khalili Najafabadi,Isabelle Vieira,John F. Corrigan Dalton Trans. 2012 41 4413
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